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Compound of Interest

Compound Name: 1,7-dimethyl-9H-carbazole

Cat. No.: B3033082

Introduction

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science,
valued for their unique electronic and photophysical properties.[1] The strategic placement of
substituents on the carbazole nucleus allows for the fine-tuning of these properties, leading to
applications ranging from novel therapeutic agents to advanced organic light-emitting diodes
(OLEDSs). Among these, dimethylated carbazoles are of significant interest for their potential in
modulating biological activity and material characteristics.

This technical guide provides a comprehensive analysis of the expected spectroscopic
signature of 1,7-dimethyl-9H-carbazole. As a complete, publicly available dataset for this
specific isomer is not readily available, this document will leverage foundational spectroscopic
principles and comparative data from closely related analogs to predict and interpret its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach
not only offers a robust predictive framework for 1,7-dimethyl-9H-carbazole but also serves as
a methodological guide for the characterization of other novel carbazole derivatives.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard
IUPAC numbering for the carbazole ring system is used. The structure of 1,7-dimethyl-9H-
carbazole is depicted below, with each position explicitly numbered. This convention will be
used throughout the guide for the assignment of NMR signals.
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Caption: Molecular structure and IUPAC numbering of 1,7-dimethyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. The analysis of both *H (proton) and 13C (carbon-13) NMR spectra allows for the
detailed mapping of the carbon-hydrogen framework.

Predicted *H NMR Spectroscopic Data

The predicted 'H NMR data for 1,7-dimethyl-9H-carbazole is summarized in the table below.
The chemical shifts (0) are referenced to tetramethylsilane (TMS) at O ppm and are predicted
for a solution in a non-polar deuterated solvent like chloroform-d (CDCIs). The predictions are
based on the known spectra of carbazole and its methylated derivatives, such as 2,7-dimethyl-
9H-carbazole.[1][2]

Proton Assignment Prt?dicted Chemical Pred_ict_et_:l Predicted Coupling
Shift (0, ppm) Multiplicity Constant (J, Hz)

H-2 ~7.2-7.3 d ~7.5

H-3 ~7.1-7.2 t ~7.5

H-4 ~7.9-8.0 d ~7.5

H-5 ~7.9-8.0 d ~8.0

H-6 ~7.0-7.1 dd ~8.0, 1.5

H-8 ~7.2-7.3 S

NH (H-9) ~7.9-8.1 brs

1-CHs ~2.4-2.5 S

7-CHs ~2.4-2.5 S

Interpretation of Predicted *H NMR Spectrum

The *H NMR spectrum of 1,7-dimethyl-9H-carbazole is expected to be complex due to the
asymmetry of the molecule. The aromatic region (7.0-8.1 ppm) will feature signals for the six
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aromatic protons.

o Methyl Protons: Two sharp singlets are predicted around 2.4-2.5 ppm, each integrating to
three protons, corresponding to the methyl groups at the C1 and C7 positions.

e Aromatic Protons:

o The protons on the unsubstituted ring (H-5, H-6, and H-8) will exhibit splitting patterns
influenced by their neighbors. H-5 is expected to be a doublet, coupled to H-6. H-6 will
likely appear as a doublet of doublets, coupled to both H-5 and H-8. The proton at C8,
being adjacent to the methyl-substituted C7, is predicted to be a singlet.

o The protons on the other substituted ring (H-2, H-3, and H-4) will also show characteristic
splitting. H-4, being peri to the nitrogen, is expected to be the most deshielded aromatic
proton, appearing as a doublet coupled to H-3. H-3 will be a triplet (or more accurately, a
doublet of doublets with similar coupling constants) due to coupling with H-2 and H-4. H-2
will be a doublet, coupled to H-3.

e NH Proton: A broad singlet corresponding to the N-H proton is expected in the downfield
region (around 7.9-8.1 ppm). The chemical shift and broadness of this peak can be highly
dependent on the solvent and concentration.

Predicted **C NMR Spectroscopic Data

The predicted 13C NMR data for 1,7-dimethyl-9H-carbazole is presented below. These
predictions are based on the known spectra of carbazole and its derivatives, including 1,8-
dimethyl-9H-carbazole and 2,7-dimethyl-9H-carbazole.[3][4][5]
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 ~128-130
c-2 ~120-122
C-3 ~118-120
C-4 ~110-112
C-4a ~122-124
C-4b ~121-123
C-5 ~119-121
C-6 ~125-127
C-7 ~129-131
C-8 ~109-111
C-9a ~139-141
C-9b ~138-140
1-CHs ~16-18
7-CHs ~20-22

Interpretation of Predicted **C NMR Spectrum

The proton-decoupled 3C NMR spectrum is expected to show 14 distinct signals,
corresponding to the 12 aromatic carbons and the 2 methyl carbons.

o Methyl Carbons: Two signals in the upfield region (16-22 ppm) will correspond to the two
methyl groups.

e Aromatic Carbons: The 12 aromatic carbons will resonate in the downfield region (109-141
ppm). The carbons directly attached to the nitrogen (C-9a and C-9b) will be the most
deshielded among the aromatic carbons. The methyl-substituted carbons (C-1 and C-7) will
also be significantly downfield. The remaining eight CH carbons will appear in the
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intermediate aromatic region. The specific assignments can be confirmed using advanced
2D NMR techniques like HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of 1,7-dimethyl-9H-carbazole is
as follows:

o Sample Preparation:
o Weigh approximately 5-10 mg of the high-purity solid sample.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-
de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and
sensitivity.

o Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high
resolution.

o Tune and match the probe for both *H and 13C frequencies to maximize signal-to-noise.
e 'H NMR Acquisition:

o Acquire a standard one-pulse 'H NMR spectrum.

o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16
scans).
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o Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the
protons.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

o Alarger number of scans will be required due to the lower natural abundance of 13C
(typically several hundred to a few thousand scans).

o Use a relaxation delay of 2 seconds or more to ensure quantitative detection of all carbon
signals, including quaternary carbons.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(TMS).

[e]

Integrate the peaks in the *H spectrum and pick the peaks in both *H and 13C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted FT-IR Spectroscopic Data

The predicted key IR absorption bands for 1,7-dimethyl-9H-carbazole are listed below. These
predictions are based on the known IR spectra of carbazole and its N-substituted derivatives.

[316]1[7]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b3033082?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Dimethyl-9H-carbazole
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-16-93-S1.pdf
https://www.researchgate.net/publication/261357693_ChemInform_Abstract_A_Convenient_Preparation_of_9H-Carbazole-36-dicarbonitrile_and_9H-Carbazole-36-dicarboxylic_Acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~—?) Vibration Type Intensity

~3420 N-H stretch Medium, Sharp
3100-3000 Aromatic C-H stretch Medium
2960-2850 Aliphatic C-H stretch (methyl) Medium
1600-1450 Aromatic C=C stretch Medium to Strong
~1325 Aromatic C-N stretch Medium

Aromatic C-H out-of-plane
850-750 Strong
bend

Interpretation of Predicted IR Spectrum

e N-H Stretching: A characteristic sharp peak around 3420 cm~1 is expected for the N-H
stretching vibration of the secondary amine in the carbazole ring.[3]

e C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of bands in the
3100-3000 cm~* region. The C-H stretching vibrations of the two methyl groups will be
observed in the 2960-2850 cm~! range.

e C=C Stretching: The aromatic ring C=C stretching vibrations will give rise to several bands in
the 1600-1450 cm~1 region.

e C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to appear
around 1325 cm™2.

» Fingerprint Region: The region below 1500 cm~* is known as the fingerprint region and will
contain a complex pattern of bands, including C-H out-of-plane bending vibrations, which are
highly characteristic of the substitution pattern on the aromatic rings. Strong bands in the
850-750 cm~1 range are expected for the aromatic C-H out-of-plane bending.

Experimental Protocol for FT-IR Spectroscopy

The following is a standard protocol for acquiring the FT-IR spectrum of a solid sample like 1,7-
dimethyl-9H-carbazole.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Dimethyl-9H-carbazole
https://www.benchchem.com/product/b3033082?utm_src=pdf-body
https://www.benchchem.com/product/b3033082?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation
(KBr Pellet or ATR)

:

Acquire Background Spectrum
(Empty Sample Compartment or Clean ATR)

G\cquire Sample Spectrum)

Data Processing
(Baseline Correction, Peak Picking)

[C14H12N]* [C13H10N]*
m/z = 194 m/z = 180

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. benchchem.com [benchchem.com]

e 2. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3033082?utm_src=pdf-body-img
https://www.benchchem.com/product/b3033082?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_Novel_Carbazole_Derivatives_A_Technical_Guide.pdf
https://m.chemicalbook.com/SpectrumEN_86-74-8_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. 1,8-Dimethyl-9H-carbazole | C14H13N | CID 12733085 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence
- PMC [pmc.ncbi.nlm.nih.gov]

5. dev.spectrabase.com [dev.spectrabase.com]

6. beilstein-journals.org [beilstein-journals.org]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Data of 1,7-Dimethyl-9H-carbazole: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3033082#spectroscopic-data-of-1-7-dimethyl-9h-
carbazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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